Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

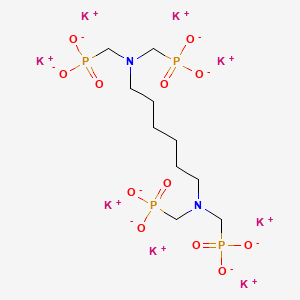

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is octapotassium; N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine . This name reflects its structural features:

- A central hexane-1,6-diyl backbone (six-carbon chain with terminal nitrogen atoms).

- Four phosphonatomethyl groups (-CH$$2$$PO$$3^{3-}$$) bonded to the nitrogen atoms.

- Eight potassium counterions neutralizing the anionic phosphonate groups.

The structural representation can be visualized through its SMILES notation :

C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

This notation highlights the hexane chain, nitrogen-phosphonate linkages, and potassium ions.

CAS Registry Numbers and Alternative Identifiers

The compound is uniquely identified by the following registries:

| Identifier Type | Value | Source Citation |

|---|---|---|

| CAS Registry Number | 63069-27-2 | |

| EC Number | 263-838-8 | |

| UNII | 2Y54ED495I | |

| DSSTox Substance ID | DTXSID50212393 |

These identifiers ensure precise referencing in regulatory, commercial, and scientific contexts.

Molecular Formula and Weight Analysis

The molecular formula is C$${10}$$H$${20}$$K$$8$$N$$2$$O$${12}$$P$$4$$ , with a calculated molecular weight of 796.95 g/mol .

Table 1: Elemental Composition

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 10 | 120.11 |

| H | 20 | 20.16 |

| K | 8 | 312.78 |

| N | 2 | 28.02 |

| O | 12 | 192.00 |

| P | 4 | 123.88 |

The compound derives from the parent acid, hexanediaminetetra(methylenephosphonic acid) (CID 90209), through complete neutralization with potassium hydroxide. The eight potassium ions account for 39.3% of the total molecular weight, underscoring its ionic character and solubility in aqueous systems.

Properties

CAS No. |

63069-27-2 |

|---|---|

Molecular Formula |

C10H20K8N2O12P4 |

Molecular Weight |

796.95 g/mol |

IUPAC Name |

octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |

InChI |

InChI=1S/C10H28N2O12P4.8K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8 |

InChI Key |

LUPDLFAHXJFLOR-UHFFFAOYSA-F |

Canonical SMILES |

C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the following key steps:

Formation of the Hexane-1,6-diamine Backbone:

Starting from hexane-1,6-diamine, the backbone is functionalized to introduce nitrilobis(methylene) groups. This involves controlled alkylation reactions to attach methylene bridges linked to nitrile groups.Phosphonation (Phosphorylation) Step:

The nitrilobis(methylene) groups are then subjected to phosphorylation, typically using phosphorous acid (H3PO3) or phosphorous trichloride (PCl3) in the presence of formaldehyde. This step converts the nitrile groups into phosphonate groups via a Mannich-type reaction.Neutralization with Potassium Hydroxide:

The resulting phosphonic acid groups are neutralized with potassium hydroxide (KOH) to form the octapotassium salt. This step is crucial to achieve the desired ionic form and solubility characteristics.Purification:

The crude product is purified by recrystallization or precipitation, often using solvents such as water, dimethylformamide (DMF), or dichloromethane to remove impurities and unreacted starting materials.

Reaction Conditions and Parameters

- Solvents: Dimethylformamide (DMF) or dichloromethane are commonly used to facilitate the phosphorylation reaction due to their ability to dissolve both organic and inorganic reactants.

- Temperature: Controlled heating (typically 60–90°C) is applied during phosphorylation to optimize reaction kinetics without decomposing sensitive intermediates.

- pH Control: Maintaining a slightly acidic to neutral pH during phosphorylation is essential to prevent premature hydrolysis or side reactions.

- Stoichiometry: Precise molar ratios of hexane-1,6-diamine, formaldehyde, and phosphorous acid are critical to ensure complete conversion to the tetrakisphosphonate derivative.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Alkylation of hexane-1,6-diamine | Hexane-1,6-diamine, formaldehyde | Introduce nitrilobis(methylene) groups |

| 2 | Phosphonation | Phosphorous acid or PCl3, formaldehyde, DMF or CH2Cl2, 60–90°C | Convert nitrile groups to phosphonate |

| 3 | Neutralization | Potassium hydroxide (KOH), aqueous solution | Form octapotassium salt |

| 4 | Purification | Recrystallization in water or organic solvents | Obtain pure octapotassium tetrakisphosphonate |

Research Findings on Preparation

- Experimental studies confirm that the phosphorylation step is the rate-limiting and most sensitive stage, requiring careful temperature and pH control to maximize yield and minimize side products.

- The choice of solvent significantly affects the solubility of intermediates and the final product, with DMF providing better reaction homogeneity and higher purity compared to dichloromethane.

- Neutralization with potassium hydroxide must be done gradually to avoid precipitation of insoluble byproducts and to ensure complete conversion to the potassium salt form.

- Analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to verify the structure and purity of the final compound.

Comparative Notes on Related Compounds

- Octapotassium salt exhibits higher water solubility compared to its octasodium and octaammonium analogs due to the larger ionic radius and hydration properties of potassium ions.

- The preparation methods for these analogs are similar but differ in the neutralization step, where sodium hydroxide or ammonium hydroxide replaces potassium hydroxide.

- The phosphonation chemistry remains consistent across these derivatives, highlighting the robustness of the Mannich-type phosphorylation approach.

Summary Table of Key Physicochemical Data

| Property | Octapotassium Salt | Octasodium Salt | Octaammonium Salt |

|---|---|---|---|

| Molecular Formula | C10H20K8N2O12P4 | C10H20Na8N2O12P4 | C10H52N10O12P4 |

| Molecular Weight (g/mol) | 796.95 | 668.09 | 628.48 |

| CAS Number | 63069-27-2 | 94023-18-4 | 93841-73-7 |

| Solubility | High in water | High in water | Moderate (due to ammonium ions) |

| Preparation Neutralizing Agent | Potassium hydroxide (KOH) | Sodium hydroxide (NaOH) | Ammonium hydroxide (NH4OH) |

Chemical Reactions Analysis

Types of Reactions

Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can also be reduced to form lower oxidation state products.

Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is with a molecular weight of approximately 796.95 g/mol. The compound features multiple potassium ions that enhance its solubility in water, making it an interesting candidate for various applications.

Chelating Agent

Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate exhibits strong chelating properties toward divalent metal ions such as calcium and magnesium. This ability to bind metal ions can influence biological pathways and environmental interactions, making it a candidate for applications in biochemistry and environmental science.

Pharmaceutical Applications

The compound's structural characteristics allow it to participate in various chemical reactions, including hydrolysis and nucleophilic substitution. These reactions are important for drug development, particularly in creating new pharmaceutical agents that target specific biological systems. Preliminary studies suggest that it may have antimicrobial properties, which could be explored further for therapeutic applications .

Materials Science

In materials science, octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate can be utilized as a stabilizing agent or catalyst in polymerization reactions. Its phosphonate groups can improve the thermal stability and mechanical properties of polymers . The compound's unique structure may also allow for the development of new composite materials with enhanced functionalities.

Case Study 1: Antimicrobial Evaluation

A study conducted on organophosphorus derivatives, including octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, demonstrated significant antimicrobial activity against various pathogens. The results indicated that the compound could serve as a basis for developing new antimicrobial agents in pharmaceuticals .

Case Study 2: Environmental Impact

Research on the interaction of octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate with metal ions revealed its potential role in bioremediation processes. By effectively chelating heavy metals from contaminated environments, this compound could facilitate the removal of toxic elements from soil and water systems .

Mechanism of Action

The mechanism of action of octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chain Lengths

A key structural analog is octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 93983-09-6), which features a shorter ethane-1,2-diyl backbone . For example, stability constants (log K) for Ca²⁺ complexes in ethane-based analogs are typically 1–2 orders of magnitude lower than those with hexane backbones, as inferred from studies on similar polyphosphonates .

Counterion Variations: Potassium vs. Sodium Salts

Sodium salts generally exhibit higher solubility in polar solvents but may form less stable complexes in high-ionic-strength environments due to competition between Na⁺ and target metal ions. In contrast, the octapotassium form’s higher K⁺ content improves compatibility in potassium-rich systems, such as agricultural fertilizers or electrolytic solutions .

Potassium Content: Hexapotassium vs. Octapotassium Salts

Hexapotassium dihydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 53473-28-2) has two fewer potassium ions than the octapotassium variant . This difference impacts solubility and charge balance:

- Octapotassium salt : Higher solubility in water (estimated >500 g/L at 25°C) due to complete ionization.

- Hexapotassium salt : Partial protonation of phosphonate groups may reduce solubility (~200–300 g/L) and alter pH-dependent chelation behavior, particularly in acidic environments .

Data Table: Key Properties of Selected Analogs

| Compound Name | CAS | Molecular Formula | Backbone | Counterions | Solubility (g/L, H₂O) | Key Applications |

|---|---|---|---|---|---|---|

| Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate | 263-838-8 | C₁₀H₁₈K₈N₂O₁₂P₄ | Hexane-1,6-diyl | K⁺ (8) | >500 | Water treatment, corrosion inhibition |

| Hexapotassium dihydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate | 53473-28-2 | C₁₀H₂₂K₆N₂O₁₂P₄ | Hexane-1,6-diyl | K⁺ (6) + 2H⁺ | 200–300 | Industrial descaling |

| Octapotassium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate | 93983-09-6 | C₆H₁₈K₈N₂O₁₂P₄ | Ethane-1,2-diyl | K⁺ (8) | ~400 | Niche metal sequestration |

| Heptasodium hydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate | N/A | C₁₀H₁₉Na₇N₂O₁₂P₄ | Hexane-1,6-diyl | Na⁺ (7) + H⁺ | >600 | Detergent formulations |

Q & A

Basic: What synthetic routes are recommended for octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves reacting hexane-1,6-diamine with methylenephosphonic acid derivatives under alkaline conditions, followed by potassium hydroxide neutralization to achieve the octapotassium salt. Key steps include:

- Reagent selection : Use stoichiometric excess of phosphonomethylating agents (e.g., POCl₃ or H₃PO₃) to ensure complete functionalization of the amine groups .

- Purification : Ion-exchange chromatography or recrystallization from aqueous ethanol to remove unreacted precursors.

- Purity validation :

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

- X-ray crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Challenges include high potassium ion mobility; mitigate by collecting data at low temperatures (e.g., 100 K) .

- Spectroscopy :

- Elemental mapping (EDX) to confirm spatial distribution of potassium and phosphorus .

Advanced: How can researchers resolve crystallographic data discrepancies caused by high charge density?

Methodological Answer:

High potassium content often leads to:

- Disordered ions : Apply twin refinement in SHELXL or use spherical harmonic models to account for diffuse electron density .

- Validation tools : Cross-check with PLATON (U₀ᵢₛₒ > 1.2 may indicate missed symmetry) or CIF-checking software to ensure compliance with IUCr standards .

- Alternative approaches : Use synchrotron radiation for high-resolution data or co-crystallize with stabilizing counterions (e.g., Cl⁻) to reduce disorder .

Advanced: What computational methods predict potassium coordination geometry in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with implicit solvent models (e.g., COSMO) to simulate aqueous environments. Compare with SCXRD bond lengths (<±0.05 Å deviation acceptable) .

- Molecular Dynamics (MD) : Simulate ion mobility in water using force fields (e.g., AMBER) parameterized for phosphonates. Focus on K⁺-O (phosphonate) coordination stability over time .

- Electrostatic Potential Mapping : Visualize charge distribution to identify preferred binding sites for metal ions .

Basic: What stability considerations apply under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct potentiometric titrations (pH 2–12) to assess protonation/deprotonation of phosphonate groups. Stability is typically highest at neutral pH due to balanced ionization .

- Thermal stability : Use Thermogravimetric Analysis (TGA) to determine decomposition onset (expected >250°C for hydrated forms). Pre-dry samples at 100°C to remove adsorbed water .

- Long-term storage : Store in airtight containers under nitrogen to prevent CO₂ absorption and carbonate formation .

Advanced: How does this compound’s chelation behavior compare to other polyphosphonates?

Methodological Answer:

- Experimental setup : Perform metal ion titration (e.g., Ca²⁺, Mg²⁺) monitored via potentiometry or Isothermal Titration Calorimetry (ITC) . Compare stability constants (log K) with EDTA or HEDP derivatives .

- Selectivity studies : Use Competitive Ligand Exchange experiments with mixed metal solutions (e.g., Fe³⁺/Al³⁺) and analyze via ICP-MS.

- Structural insights : SCXRD of metal complexes to identify binding modes (e.g., monodentate vs. bridging phosphonate groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.